Calpinactam
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Overview
Description
Calpinactam is a broad-spectrum antimycobacterial agent . It is a unique hexapeptide that was isolated in 2009 from the fungus Mortierella alpina . The C-terminus of Calpinactam is formed by α-Amino-ε-caprolactam, which can be derived from Lysine .
Synthesis Analysis
The synthesis of Calpinactam has been achieved through solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) . A new hydrophobic-tag carbonate reagent was developed to facilitate the robust preparation of nitrogen-tag-supported peptide compounds . This auxiliary was easily installed on a variety of amino acids, including oligopeptides that have a broad range of noncanonical residues .
Molecular Structure Analysis
The molecular formula of Calpinactam is C38H57N9O8 . It is a hexapeptide natural product consisting of both basic and acidic amino acids and a caprolactam at the C-terminus .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Calpinactam are complex and involve the use of a nitrogen-bound hydrophobic auxiliary . This auxiliary was easily installed on a variety of amino acids, including oligopeptides that have a broad range of noncanonical residues .
Physical And Chemical Properties Analysis
Calpinactam is a solid substance . It is soluble in DMSO . The molecular weight of Calpinactam is approximately 767.915 Da .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Chemical Science , specifically in the area of peptide synthesis .
Summary of the Application
In the last couple of decades, technologies and strategies for peptide synthesis have advanced rapidly. Although solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) have contributed significantly to the development of the field, there have been remaining challenges for C-terminal modifications of peptide compounds in SPPS and LPPS .
Methods of Application or Experimental Procedures
Orthogonal to the current standard approach that relies on installation of a carrier molecule at the C-terminus of amino acids, a new hydrophobic-tag carbonate reagent was developed which facilitated robust preparation of nitrogen-tag-supported peptide compounds. This auxiliary was easily installed on a variety of amino acids including oligopeptides that have a broad range of noncanonical residues, allowing simple purification of the products by crystallization and filtration .
Results or Outcomes
A de novo solid/hydrophobic-tag relay synthesis (STRS) strategy using the nitrogen-bound auxiliary for total synthesis of calpinactam was demonstrated .
Anti-Mycobacterial Agent
Specific Scientific Field
This application falls under the field of Medical and Pharmaceutical Sciences , specifically in the area of anti-mycobacterial research .
Summary of the Application
Calpinactam has been found to be active only against Mycobacteria among various microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and yeasts .
Results or Outcomes
Future Directions
properties
IUPAC Name |
(4R)-4-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-[[(2R,3S)-3-methyl-1-oxo-1-[[(3S)-2-oxoazepan-3-yl]amino]pentan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H57N9O8/c1-5-23(4)32(38(55)44-27-13-9-10-16-41-34(27)51)47-35(52)28(14-15-31(48)49)43-37(54)30(19-25-20-40-21-42-25)46-36(53)29(17-22(2)3)45-33(50)26(39)18-24-11-7-6-8-12-24/h6-8,11-12,20-23,26-30,32H,5,9-10,13-19,39H2,1-4H3,(H,40,42)(H,41,51)(H,43,54)(H,44,55)(H,45,50)(H,46,53)(H,47,52)(H,48,49)/t23-,26+,27-,28+,29-,30-,32+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDRWULXOJRYOR-XHGFRBTRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1CCCCNC1=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)N[C@H]1CCCCNC1=O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H57N9O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Calpinactam |
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